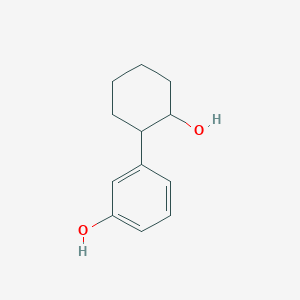![molecular formula C22H26O10 B14497962 Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate CAS No. 62902-15-2](/img/structure/B14497962.png)
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate is a chemical compound with the molecular formula C₂₀H₂₀O₁₀ It is characterized by the presence of two 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl groups attached to a decanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate typically involves the esterification of decanedioic acid with 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of biocatalysts in the synthesis process can enhance the efficiency and sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of bis[6-(formyl)-4-oxo-4H-pyran-3-yl] decanedioate or bis[6-(carboxyl)-4-oxo-4H-pyran-3-yl] decanedioate.
Reduction: Formation of bis[6-(hydroxymethyl)-4-hydroxy-4H-pyran-3-yl] decanedioate.
Substitution: Formation of bis[6-(halomethyl)-4-oxo-4H-pyran-3-yl] decanedioate.
Scientific Research Applications
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] butanedioate
- Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] hexanedioate
- Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] octanedioate
Uniqueness
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate is unique due to its longer decanedioate backbone, which can influence its physical and chemical properties. This longer chain can result in different solubility, melting point, and reactivity compared to its shorter-chain analogs. Additionally, the specific arrangement of functional groups in this compound can lead to unique interactions and applications in various fields.
Properties
CAS No. |
62902-15-2 |
|---|---|
Molecular Formula |
C22H26O10 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
bis[6-(hydroxymethyl)-4-oxopyran-3-yl] decanedioate |
InChI |
InChI=1S/C22H26O10/c23-11-15-9-17(25)19(13-29-15)31-21(27)7-5-3-1-2-4-6-8-22(28)32-20-14-30-16(12-24)10-18(20)26/h9-10,13-14,23-24H,1-8,11-12H2 |
InChI Key |
VWOITFUTBZKPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C(C1=O)OC(=O)CCCCCCCCC(=O)OC2=COC(=CC2=O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


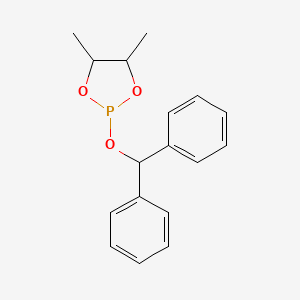
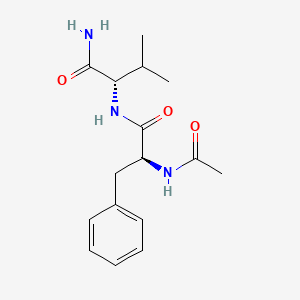
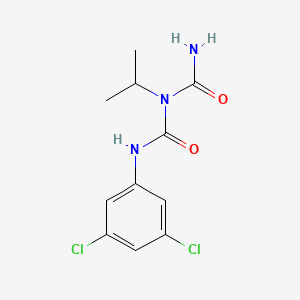
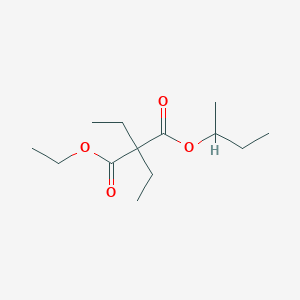
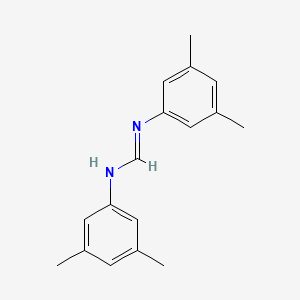


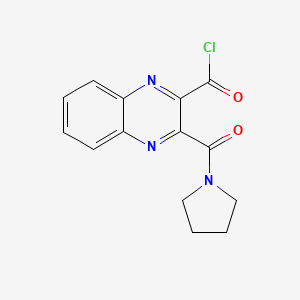
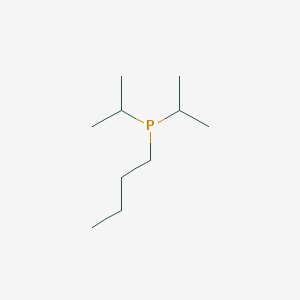
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
